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Application Notes and Protocols: Diethyl Aminomalonate Hydrochloride

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Audience: Researchers, scientists, and drug development professionals.

These application notes provide an overview and detailed experimental protocols for the use of **diethyl aminomalonate hydrochloride**, a key intermediate in organic synthesis and medicinal chemistry.

Introduction and Applications

Diethyl aminomalonate hydrochloride is an amino acid derivative that serves as a versatile building block in the synthesis of complex organic molecules.[1][2] It typically appears as a white or off-white crystalline powder that is soluble in water.[2][3] Its stability as a hydrochloride salt and its reactive alpha-amino group and two ester functionalities make it an invaluable reagent.[2]

The primary applications of **diethyl aminomalonate hydrochloride** are in the pharmaceutical and agrochemical industries.[4] It is a crucial intermediate for the synthesis of various heterocyclic compounds, particularly pyrimidine derivatives, which are core structures in many therapeutic agents.[1][5][6] Specific applications include its use in the preparation of:

 Anticancer Agents: It is used to synthesize thiazolo[5,4-d]pyrimidinones, which act as kinesin spindle protein inhibitors.[7][8]



- Antiviral Drugs: The compound is an intermediate in the synthesis of the influenza drug Favipiravir.[9]
- Pyrrolidines: In the presence of formaldehyde, it forms an azomethine ylide that can undergo 1,3-dipolar cycloaddition reactions to create pyrrolidine rings, which are prevalent in many drug molecules.[8][10][11]
- Other Biologically Active Molecules: It is also used in the preparation of P2Y14R antagonists and PDE1 inhibitors.[12]

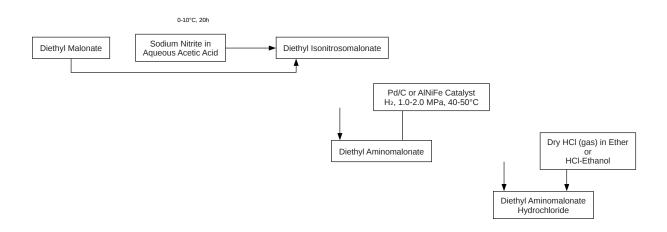
Experimental Protocols

Protocol 1: Synthesis of Diethyl Aminomalonate Hydrochloride via Catalytic Hydrogenation

This protocol details the synthesis of **diethyl aminomalonate hydrochloride** from diethyl malonate, proceeding through a diethyl isonitrosomalonate (or oximinomalonate) intermediate.

Workflow Diagram





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Caption: Synthesis workflow for **diethyl aminomalonate hydrochloride**.

Methodology:

Step A: Preparation of Diethyl Isonitrosomalonate[9]

- In a 1000 mL four-necked flask, combine 80 g of diethyl malonate, 400 mL of ethyl acetate, and 90 g of glacial acetic acid.
- Stir the mixture for 30 minutes and then cool to 5°C.
- Prepare a solution of 69 g of sodium nitrite in 81 g of water.
- Add the sodium nitrite solution dropwise to the reaction flask over 2 hours, maintaining the temperature between 0-10°C.

Methodological & Application





- After the addition is complete, continue stirring and maintain the temperature at 15-25°C for 20 hours.
- Allow the layers to separate. Extract the lower aqueous layer once with 200 mL of ethyl acetate.
- Discard the agueous layer and wash the combined ethyl acetate layers with 200 mL of water.
- Separate the layers and evaporate the ethyl acetate under reduced pressure to yield diethyl isonitrosomalonate.

Step B: Catalytic Hydrogenation to Diethyl Aminomalonate[9][13]

- Place 240 g of absolute ethanol, 60 g of diethyl isonitrosomalonate, and the catalyst (e.g., 3.0 g of AlNiFe three-way catalyst or 10% Palladium-on-charcoal) into a hydrogenation reactor.[9]
- Close the reactor and purge the system with nitrogen.
- Introduce hydrogen gas, maintaining a pressure of 1.0-2.0 MPa.
- Heat the reaction to 40-50°C and stir for approximately 6 hours, or until hydrogen uptake ceases.[9][13]
- Cool the reactor, release the pressure, and remove the catalyst by filtration. The filtrate contains crude diethyl aminomalonate.

Step C: Formation and Isolation of the Hydrochloride Salt[9][13]

- Transfer the filtrate to a 500 mL flask, stir, and cool to 0-5°C.[9]
- Method 1 (HCI-Ethanol): Add 50 g of 35% hydrogen chloride in ethanol dropwise over 1 hour,
 then stir for an additional hour.[9]
- Method 2 (Gaseous HCI): Alternatively, dilute the crude product with 80 mL of dry ether, cool
 in an ice bath, and pass dry hydrogen chloride gas just over the stirred solution until
 precipitation is complete.[13]

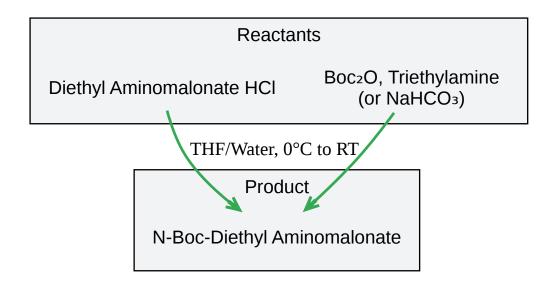


- Collect the fine white crystals by suction filtration.
- Wash the filter cake with acetone or dry ether. [9][13]
- Dry the product at 60°C to obtain diethyl aminomalonate hydrochloride.[9]

Protocol 2: N-Boc Protection of Diethyl Aminomalonate Hydrochloride

This protocol describes the protection of the amino group of **diethyl aminomalonate hydrochloride** using di-tert-butyl dicarbonate (Boc₂O). This is a common subsequent step for further functionalization.

Reaction Scheme



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Caption: Reaction scheme for N-Boc protection.

Methodology:[14]

- Dissolve 5 g (23 mmol) of diethyl aminomalonate hydrochloride in a 1:1 mixture of tetrahydrofuran and water (60 mL).
- Cool the solution to 0°C in an ice bath.



- Add triethylamine (3 mL), followed by di-tert-butyl dicarbonate (5.3 g, 24 mmol).
- Stir the reaction mixture at room temperature for 2 days, then heat at 55°C for 2 hours.
- Concentrate the mixture to dryness under reduced pressure.
- Take up the residue in ethyl acetate (150 mL) and wash with water (50 mL).
- Extract the aqueous layer with ethyl acetate (2 x 50 mL).
- Combine the organic layers and wash with a saturated ammonium chloride solution (50 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected product as a colorless oil.

Quantitative Data

Table 1: Comparison of Synthesis Protocols for Diethyl Aminomalonate Hydrochloride

| Parameter | Method A (Organic Syntheses)[13] | Method B (Patent CN111153835A)[9] |
|-------------------------|--------------------------------------|--------------------------------------|
| Starting Material | Diethyl Malonate | Diethyl Malonate |
| Intermediate | Diethyl Isonitrosomalonate | Diethyl Oximinomalonate |
| Catalyst | 10% Palladium-on-charcoal | AlNiFe three-way catalyst |
| H ₂ Pressure | 50-60 lb (approx. 0.34-0.41 MPa) | 1.0-2.0 MPa |
| Temperature | Ambient (shaking) | 40-50°C |
| Salting Agent | Dry Hydrogen Chloride (gas) in Ether | 35% Hydrogen Chloride in Ethanol |
| Final Yield | 78-82% (based on diethyl malonate) | 91% |
| Final Purity (Content) | Not specified | 99.7% |
| Melting Point | 162-163°C | Not specified |



Table 2: Quantitative Data for N-Boc Protection Protocol[14]

| Reagent | Molar Eq. | Amount Used |
|---------------------------|---|-----------------|
| Diethyl Aminomalonate HCl | 1.0 | 5 g (23 mmol) |
| Di-tert-butyl dicarbonate | ~1.04 | 5.3 g (24 mmol) |
| Triethylamine | - | 3 mL |
| Product | | |
| Yield | 97% | 6.16 g |
| Appearance | Colorless Oil | |
| ¹H NMR (CDCl₃) | δ (ppm) 1.35 (t, 6H), 1.5 (s, 9H), 4.32 (q, 4H), 4.99 (d, 1H), 5.61 (d, 1H) | _ |

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